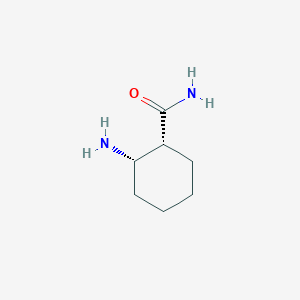
cis-2-Aminocyclohexanecarboxamide
Vue d'ensemble
Description
Cis-2-Aminocyclohexanecarboxamide, also known as cis-2-Aminocyclohexanecarboxylic acid amide or this compound hydrochloride, is an organic compound that is used in a variety of scientific and industrial applications. It is a white, odorless, crystalline solid with a melting point of 153-154 °C. The compound is soluble in water and alcohols and has a molecular weight of 131.2 g/mol.
Applications De Recherche Scientifique
Synthesis and Derivatives
- Enhanced Synthesis Methods : A new approach to synthesize cis- and trans-2-aminocyclohexanecarboxamides and their N-substituted derivatives has been developed, offering faster production and higher yields than traditional methods. This advancement significantly contributes to the production of various previously unknown derivatives of cis- and trans-2-aminocyclohexanecarboxylic acid (Göndös, Szécsényi, & Dombi, 1991).
Chemical Properties and Reactions
- Pd(II)-catalyzed Synthesis : Research on the Pd(II)-catalyzed intramolecular oxidative cyclization of cis- and trans-N-allyl-2-aminocyclohexanecarboxamides led to the development of efficient syntheses for cyclohexane-fused pyrimidin-4-ones and 1,5-diazocin-6-ones. This study also unveiled a significant solvent effect on regio- and diastereoselectivity, as well as the discovery of a novel Pd(II)-mediated domino oxidation and oxidative amination reaction (Balázs et al., 2009).
Applications in Peptide Chemistry
- Peptide Oligomers : A study on (1R,2S)-2-Aminocyclohexanecarboxylic acid (cis-ACHC), a preorganized β-amino acid, explored its conformational behavior in homooligomers, β-peptides, and α/β-peptides. It was found that these oligomers adopt extended conformations rather than folded ones in solution, providing insights into peptide structure and design (Choi et al., 2013).
Therapeutic Applications
- Matrix Metalloproteinase Inhibitors : cis-2-Aminocyclohexylcarbamoylphosphonic acid (cis-ACCP) has shown potential as an orally active antimetastatic matrix metalloproteinase-2 selective inhibitor. In vivo studies revealed its effectiveness in reducing metastasis formation in mice, along with a non-toxic profile and specific pharmacokinetic properties (Hoffman et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds act on neuromuscular junctions .
Mode of Action
It is suggested that it may act as an agonist or antagonist at postjunctional nicotinic receptors .
Biochemical Pathways
It is known that similar compounds can affect transmembrane transport processes .
Pharmacokinetics
It is known that the more potent cis–trans and trans–trans isomers of similar compounds are rapidly hydrolyzed by plasma cholinesterase .
Result of Action
It is known that similar compounds can have a significant impact on neuromuscular blocking activity .
Propriétés
IUPAC Name |
(1R,2S)-2-aminocyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNKJRKPVQVDJW-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)




![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)




